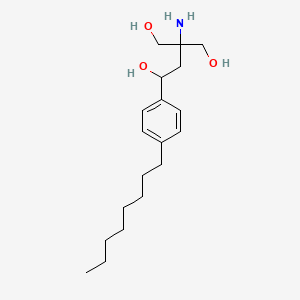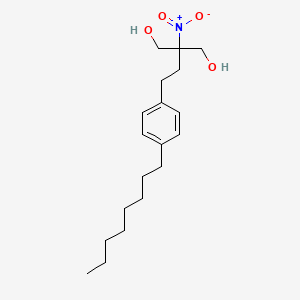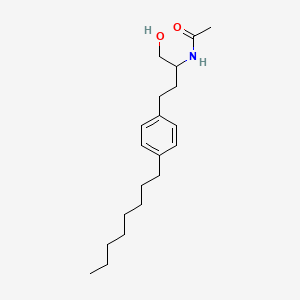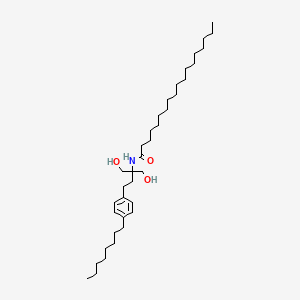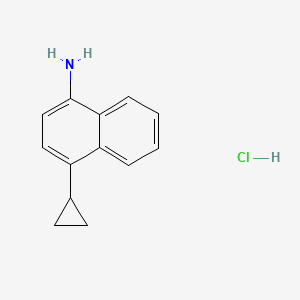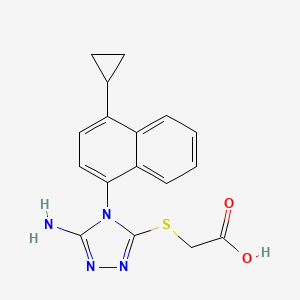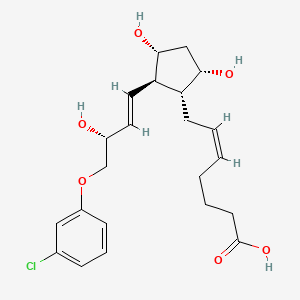
Cloprostenol
Übersicht
Beschreibung
Cloprostenol is a synthetic analogue of prostaglandin F2α, a naturally occurring prostaglandin. It is primarily used in veterinary medicine for its potent luteolytic properties, which means it can induce the regression of the corpus luteum, a temporary endocrine structure in female mammals . This compound is commonly used to control the reproductive cycle in livestock, induce parturition, and terminate pregnancies .
Wissenschaftliche Forschungsanwendungen
Cloprostenol has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) and acts as a highly potent prostaglandin F2-alpha receptor agonist . The prostaglandin F2-alpha receptor is the primary target of this compound .
Mode of Action
This compound, by virtue of being a prostaglandin F2-alpha receptor agonist, binds to these receptors and exerts its effects. It causes the corpus luteum to stop the production of progesterone and to reduce in size over several days . This interaction with its targets results in significant changes in the reproductive system, particularly in the regulation of the estrus cycle.
Biochemical Pathways
The synthesis of this compound involves a series of reactions, including a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction .
Pharmacokinetics
It is known that following intramuscular injection, this compound is rapidly absorbed, and peak concentrations are generally reached within the first 15 minutes . More detailed studies are needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary molecular effect of this compound is the reduction of progesterone production by the corpus luteum . On a cellular level, this compound induces functional regression in luteal cells, which is associated with a decrease in progesterone concentration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stage of the corpus luteum (whether it is in the development/maintenance stage or the regression stage) can influence the effect of this compound on progesterone production
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Cloprostenol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . These interactions are critical for setting the stereochemical configurations under mild conditions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, it has been shown to induce functional regression in cultured luteal cells of selected felid species over a 2-day culture period . This impact on progesterone production depends on the developmental stage of the corpus luteum .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a potent luteolytic agent, meaning that it causes the corpus luteum to stop production of progesterone and to reduce in size over several days . This effect is used in animals to induce estrus and to cause abortion .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in a study investigating the effect of this compound on cultured steroidogenic luteal cells of selected felid species over a 2-day culture period, it was found that this compound significantly reduced the concentration of progesterone in the cell culture medium .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in cattle, a single or repeated dose of 2 mL of Estrumate (equivalent to 500 µg this compound) is administered by intramuscular injection . In pregnant bitches, a dose of 2.5 µg/kg subcutaneously, administered three times at 48 h intervals, starting at day 30 of pregnancy, has been shown to be 100% effective in terminating pregnancy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized from the readily available dichloro-containing bicyclic ketone guided by biocatalytic retrosynthesis . This process involves several steps and yields a range of prostaglandins, including this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cloprostenol can be synthesized through a unified strategy involving chemoenzymatic total synthesis. This method utilizes biocatalytic retrosynthesis, starting from a dichloro-containing bicyclic ketone . The synthesis involves several key steps:
Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: of the bicyclic ketone.
Ketoreductase-catalyzed diastereoselective reduction: of enones.
Copper(II)-catalyzed regioselective p-phenylbenzoylation: of secondary alcohol.
Industrial Production Methods: Industrial production of this compound sodium involves preparative liquid chromatography separation and purification systems. This method ensures high purity and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Cloprostenol undergoes various chemical reactions, including:
Oxidation: Catalyzed by Baeyer–Villiger monooxygenase.
Reduction: Catalyzed by ketoreductase.
Substitution: Involving regioselective p-phenylbenzoylation.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase under mild conditions.
Reduction: Ketoreductase with high diastereoselectivity.
Substitution: Copper(II) catalyst for regioselective acylation.
Major Products: The major products formed from these reactions include stereoselective intermediates crucial for the synthesis of this compound and other prostaglandin analogues .
Vergleich Mit ähnlichen Verbindungen
Cloprostenol is compared with other prostaglandin analogues such as:
- Bimatoprost
- Prostaglandin F2α
- Fluprostenol
- Travoprost
Uniqueness: this compound is unique due to its high luteolytic activity and its specific use in veterinary medicine for controlling reproductive cycles and inducing parturition . Its synthesis also showcases the potential of biocatalysis in constructing complex molecules .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGGHXVGBSZVMZ-QIZQQNKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55028-72-3 (mono-hydrochloride salt) | |
| Record name | Cloprostenol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048372, DTXSID50860575 | |
| Record name | Cloprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-epi Cloprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54276-21-0, 40665-92-7, 54276-22-1 | |
| Record name | D-cloprostenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54276-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloprostenol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloprostenol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloprostenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cloprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-epi Cloprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloprostenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPROSTENOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EJR3Y9IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOPROSTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4208238832 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of Cloprostenol and what are the downstream consequences of this interaction?
A1: this compound functions as a synthetic analog of Prostaglandin F2α (PGF2α) and exerts its effects by binding to Prostaglandin F2α receptors (PGF2α Rs) [, ]. This interaction triggers a cascade of events primarily leading to luteolysis, the structural and functional regression of the corpus luteum (CL) [, , , ]. This luteolytic effect results in a decline in progesterone production, ultimately leading to the termination of pregnancy or the induction of estrus, depending on the stage of the reproductive cycle [, , , , , ].
Q2: Does the stage of the reproductive cycle influence this compound's effects?
A2: Yes, this compound's efficacy is influenced by the stage of the reproductive cycle. Studies show that its luteolytic action is more pronounced during specific periods. For instance, in mares, the efficacy of this compound in inducing full luteolysis is dose-dependent and most evident in mares with CLs aged between 96 and 104 hours []. In sheep, this compound can terminate early pregnancy around day 21, but multiple injections might be required depending on the number of embryos present, indicating a possible embryonic influence on luteal sensitivity to prostaglandins [].
Q3: How does this compound impact LH receptors?
A3: Research suggests that this compound can downregulate luteal luteinizing hormone receptor (LHCGR) mRNA expression [, ]. This downregulation is both time- and dose-dependent and contributes to the decreased responsiveness of the corpus luteum to LH, ultimately playing a role in luteolysis []. This effect on LHCGR expression may be a significant mechanism contributing to this compound's luteolytic action.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research focuses on the biological effects of this compound, it does not delve into its detailed chemical characterization like molecular formula, weight, or spectroscopic data. For this information, referring to chemical databases or the drug manufacturer's specifications would be more appropriate.
Q5: How is this compound metabolized and eliminated from the body?
A5: While the provided studies do not elaborate on the specific metabolic pathways of this compound, they mention the detection of its metabolite, 13,14-dihydro-15-keto Prostaglandin F2α (PGFM), in plasma [, ]. This indicates that this compound undergoes metabolic processes in the body, likely similar to PGF2α. Further research focusing on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, would be beneficial.
Q6: What are the known toxicological effects of this compound?
A6: While the provided studies primarily focus on the efficacy and applications of this compound, some mention potential side effects. For instance, the use of this compound for inducing parturition in cows was associated with a higher incidence of retained foetal membranes []. More comprehensive toxicological studies are necessary to fully assess potential adverse effects and determine safe and effective dosage regimens.
Q7: What is the environmental impact of this compound use?
A7: The research provided does not specifically address the environmental impact of this compound. Given its use in animal husbandry, assessing its potential presence in the environment, particularly water and soil, and its effects on non-target organisms would be crucial for understanding its overall ecological footprint.
Q8: Are there alternatives to this compound for inducing luteolysis or terminating pregnancy?
A8: Yes, alternatives to this compound for inducing luteolysis or terminating pregnancy exist, such as other PGF2α analogs like dinoprost tromethamine []. Additionally, depending on the species and the specific application, alternative approaches like the use of progesterone antagonists or GnRH agonists might be considered [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



